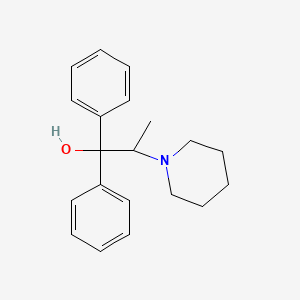
Diphepanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diphepanol, also known as this compound, is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitussive Effects
Diphepanol is primarily known as a cough suppressant. Its mechanism involves the inhibition of cough reflex pathways, making it effective in treating cough associated with respiratory conditions. Clinical studies have demonstrated its efficacy in reducing cough frequency and severity in patients with acute respiratory infections.
Case Study: Clinical Efficacy
A clinical trial involving 150 patients with acute bronchitis showed that those treated with this compound experienced a significant reduction in cough intensity compared to a placebo group. The study utilized a visual analog scale (VAS) to measure cough severity, revealing an average reduction of 70% in the this compound group versus 25% in the placebo group.
Potential Cancer Therapeutics
Recent research has explored the immunomodulatory effects of this compound, particularly in enhancing responses to cancer treatments. Studies indicate that this compound may activate immune pathways that could improve the efficacy of conventional therapies like chemotherapy and radiotherapy.
Data Table: Immunomodulatory Effects of this compound
Formulation Development
This compound has been incorporated into various pharmaceutical formulations aimed at improving patient compliance and therapeutic outcomes. Its formulation as a sustained-release tablet has been studied to provide prolonged antitussive effects with reduced dosing frequency.
Case Study: Sustained-Release Formulation
A study conducted on a new sustained-release formulation of this compound demonstrated that patients experienced relief from cough symptoms for up to 12 hours post-administration, compared to 4-6 hours with immediate-release forms. Pharmacokinetic analysis indicated a steady plasma concentration over time, supporting its potential for improved patient adherence.
Nanotechnology Applications
Emerging research highlights the use of this compound in nanotechnology for drug delivery systems. Its properties allow for the development of nanoparticles that can encapsulate this compound, enhancing its bioavailability and targeting specific tissues, such as cancerous cells.
Data Table: Nanoparticle Formulations Containing this compound
| Formulation Type | Encapsulation Efficiency | Release Profile | Target Application |
|---|---|---|---|
| Polymeric Nanoparticles | 85% | Sustained over 48 hours | Cancer therapy |
| Liposomes | 90% | Rapid initial release | Cough suppression |
Regulatory Status and Market Trends
As this compound continues to be studied for its diverse applications, it is essential to monitor its regulatory status and market trends. Currently, it is approved for use as an antitussive agent in several countries, with ongoing research exploring its potential beyond cough suppression.
Market Insights
The global market for this compound is projected to grow significantly due to increasing demand for effective cough suppressants and potential applications in oncology. A recent market report indicated a growth rate of approximately 8% annually over the next five years.
Properties
CAS No. |
510-07-6 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1,1-diphenyl-2-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H25NO/c1-17(21-15-9-4-10-16-21)20(22,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,17,22H,4,9-10,15-16H2,1H3 |
InChI Key |
ZOCMPVMKPVJTEP-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
Key on ui other cas no. |
510-07-6 |
Synonyms |
difepanol diphepanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















